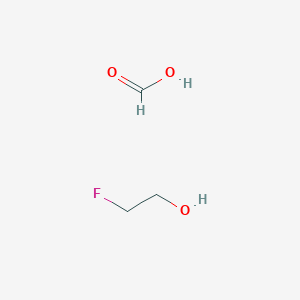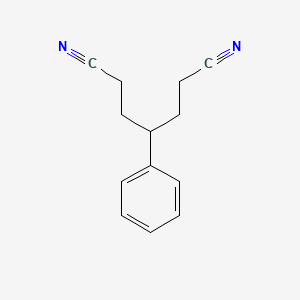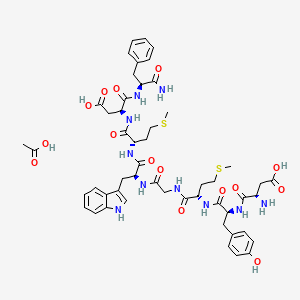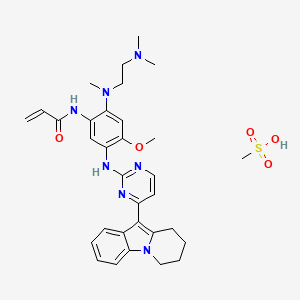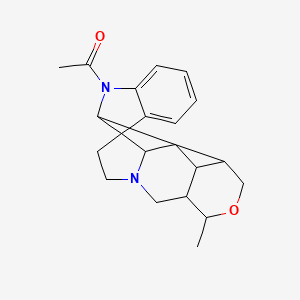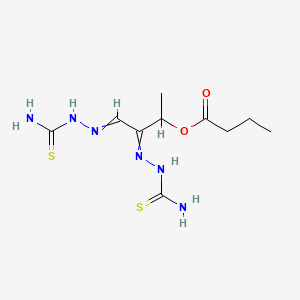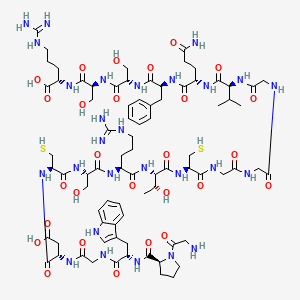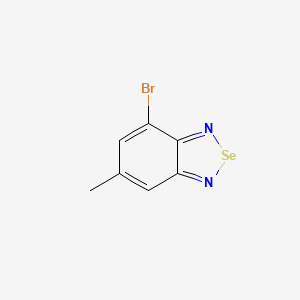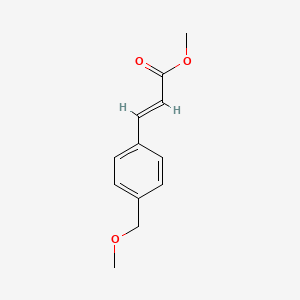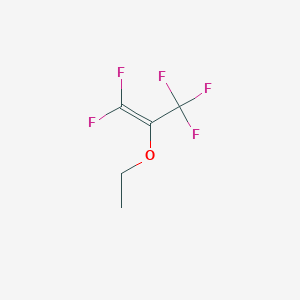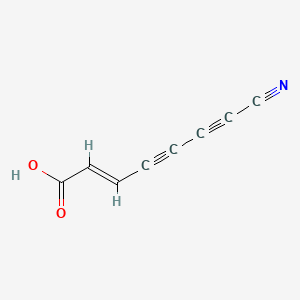
Diatretyne 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is produced by the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . This compound has a molecular formula of C8H3NO2 and a molecular weight of 145.11 . Diatretyne 2 is known for its unique structure and significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the reaction of appropriate precursors under controlled conditions to form the desired polyacetylenic nitrile structure. The synthesis was first reported by Ashworth et al. in 1958 .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of the producing fungi, followed by extraction and purification of the compound. The fungi are typically grown in a nutrient-rich medium, and the compound is isolated using organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Diatretyne 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Diatretyne 2 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenic nitriles.
Biology: It is studied for its antibiotic properties and its potential use in combating bacterial infections.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to bacterial cell death. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Nudic Acid B: Another antibiotic polyacetylenic nitrile with similar biological activity.
Diatretyne Nitrile: A closely related compound with a similar structure.
Uniqueness: Diatretyne 2 is unique due to its specific structure and the presence of a cyano group, which contributes to its distinct reactivity and biological activity .
Propriétés
Numéro CAS |
463-15-0 |
|---|---|
Formule moléculaire |
C8H3NO2 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(E)-7-cyanohept-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |
Clé InChI |
DMGKNZBGIHCAMP-GQCTYLIASA-N |
SMILES isomérique |
C(=C/C(=O)O)\C#CC#CC#N |
SMILES canonique |
C(=CC(=O)O)C#CC#CC#N |
melting_point |
179 - 180 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
